

An In-depth Technical Guide to 5-Bromo-2-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Bromo-2-methoxybenzenesulfonyl chloride
Cat. No.:	B1268023

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential applications of **5-Bromo-2-methoxybenzenesulfonyl chloride**. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel sulfonamide derivatives for medicinal chemistry.

Physicochemical Properties

5-Bromo-2-methoxybenzenesulfonyl chloride is a white crystalline solid.^{[1][2]} Key physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	23095-05-8	[3][4][5]
Molecular Formula	C ₇ H ₆ BrClO ₃ S	[3][4][6]
Molecular Weight	285.54 g/mol	[3][4]
Melting Point	115-118 °C	[3][7]
Appearance	White crystalline solid	[1][2]
Purity	Typically >97%	[3]

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of **5-Bromo-2-methoxybenzenesulfonyl chloride**. While a comprehensive public dataset for this specific molecule is not readily available, data for structurally related compounds provide valuable reference points.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H and ^{13}C NMR chemical shifts are based on the analysis of similar structures, such as 2-bromo-5-methoxyphenyl methanesulfonate and 4-cyano-2-methoxybenzenesulfonyl chloride.[8][9]

Table 1: Predicted ^1H NMR Spectroscopic Data (CDCl_3)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.8	d	1H	Ar-H
~7.5	dd	1H	Ar-H
~7.0	d	1H	Ar-H
~4.0	s	3H	-OCH ₃

Table 2: Predicted ^{13}C NMR Spectroscopic Data (CDCl_3)

Chemical Shift (ppm)	Assignment
~158	C-OCH ₃
~135	C-SO ₂ Cl
~134	Ar-CH
~128	Ar-CH
~118	C-Br
~114	Ar-CH
~57	-OCH ₃

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the sulfonyl chloride and other functional groups. An Attenuated Total Reflectance (ATR) FT-IR spectrum is available on SpectraBase, though access to the full spectrum requires registration.[\[10\]](#)

Table 3: Expected Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
1380-1365	Strong	SO ₂ asymmetric stretching
1190-1170	Strong	SO ₂ symmetric stretching
1280-1240	Strong	Ar-O-C asymmetric stretching
1050-1010	Medium	Ar-O-C symmetric stretching
850-750	Strong	C-H out-of-plane bending (aromatic)
600-500	Strong	S-Cl stretching

Mass Spectrometry (MS)

The mass spectrum of **5-Bromo-2-methoxybenzenesulfonyl chloride** would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) and chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio).

Table 4: Predicted Mass Spectrometry Data

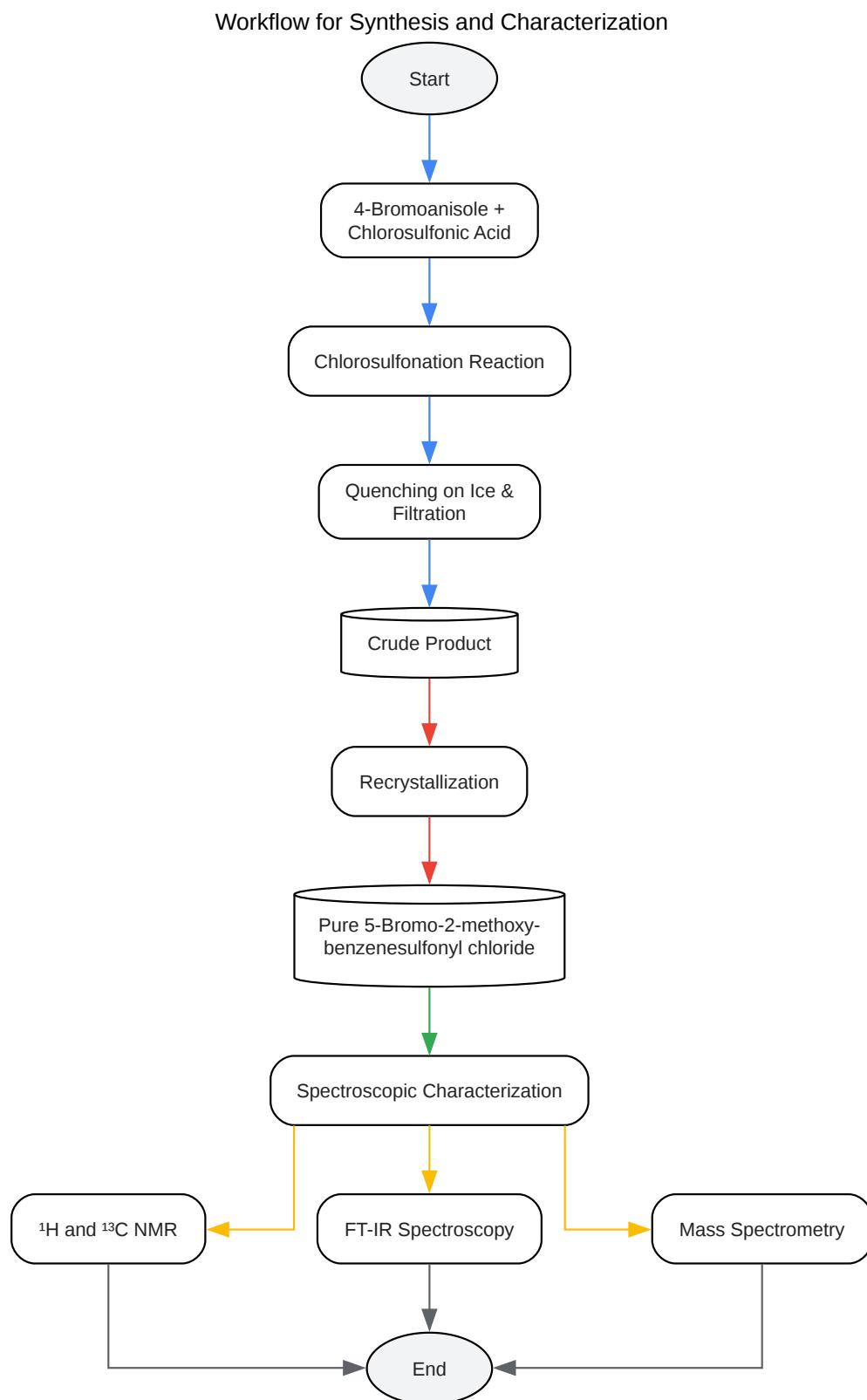
m/z	Ion	Notes
284/286/288	$[\text{M}]^+$	Molecular ion peak cluster showing the isotopic pattern of Br and Cl.
249/251	$[\text{M}-\text{Cl}]^+$	Loss of chlorine.
205/207	$[\text{M}-\text{SO}_2\text{Cl}]^+$	Loss of the sulfonyl chloride group.

Experimental Protocols

Synthesis of 5-Bromo-2-methoxybenzenesulfonyl Chloride

The primary synthetic route to **5-Bromo-2-methoxybenzenesulfonyl chloride** is the chlorosulfonation of 4-bromoanisole.[\[11\]](#)

Reaction:


Procedure:

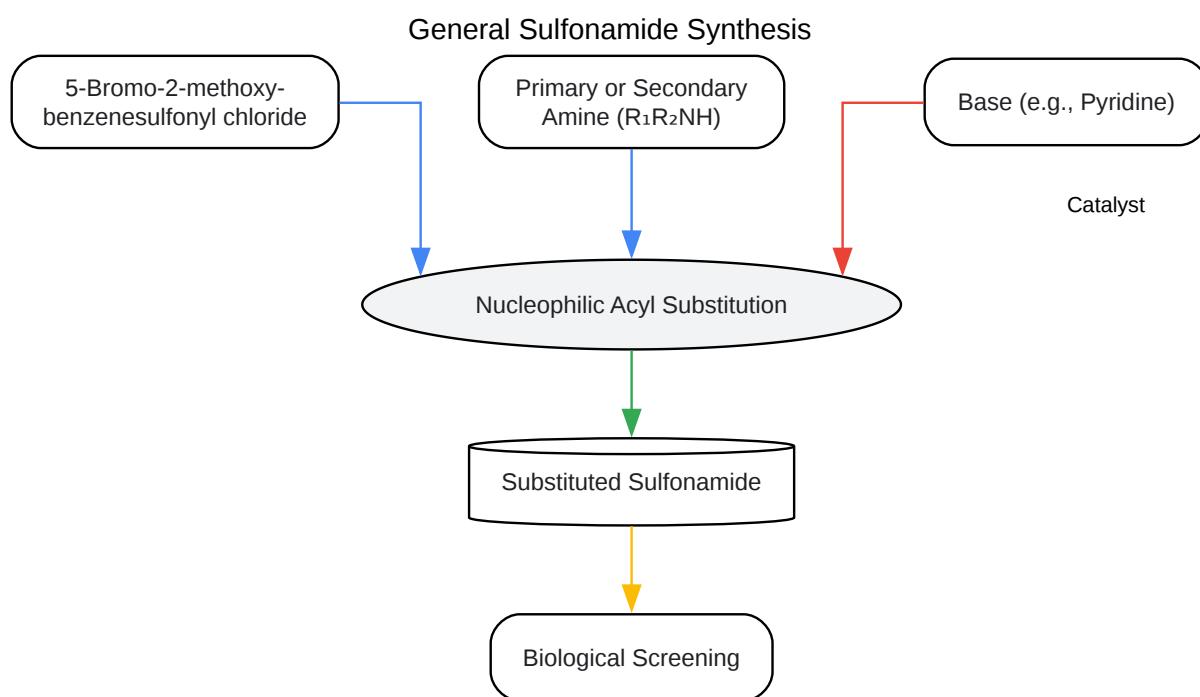
- Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.
- Reagent Addition: Cool the flask in an ice bath. To one equivalent of 4-bromoanisole, slowly add 3-5 equivalents of chlorosulfonic acid dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

- Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate as a solid.
- Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of **5-Bromo-2-methoxybenzenesulfonyl chloride**.

[Click to download full resolution via product page](#)


Caption: A generalized workflow for the synthesis and spectroscopic characterization.

Applications in Drug Discovery

Benzenesulfonyl chloride derivatives are important scaffolds in medicinal chemistry. The resulting sulfonamides can be designed to interact with a variety of biological targets. While specific biological activities for **5-Bromo-2-methoxybenzenesulfonyl chloride** are not extensively documented, it serves as a valuable building block for creating libraries of novel sulfonamide-containing compounds for screening against various therapeutic targets.

General Sulfonamide Synthesis Pathway

The primary utility of **5-Bromo-2-methoxybenzenesulfonyl chloride** in drug development is its reaction with primary or secondary amines to form sulfonamides.

[Click to download full resolution via product page](#)

Caption: Reaction pathway for the synthesis of sulfonamides from the title compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. labproinc.com [labproinc.com]
- 2. chembk.com [chembk.com]
- 3. 5-Bromo-2-methoxybenzenesulfonyl chloride 97 23095-05-8 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 5-Bromo-2-methoxybenzenesulfonyl chloride [oakwoodchemical.com]
- 7. echemi.com [echemi.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. 5-BROMO-2-METHOXYBENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-2-methoxybenzenesulfonyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1268023#spectroscopic-data-for-5-bromo-2-methoxybenzenesulfonyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com